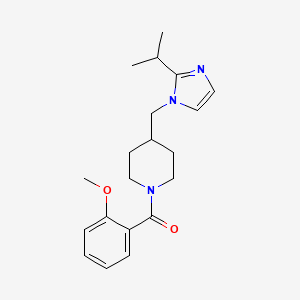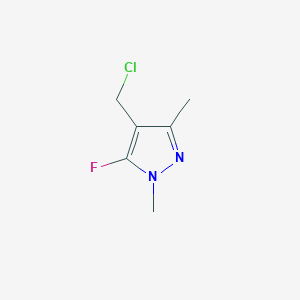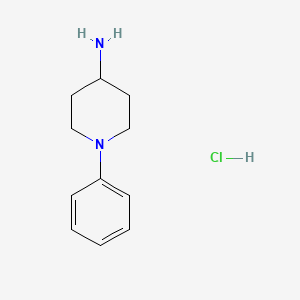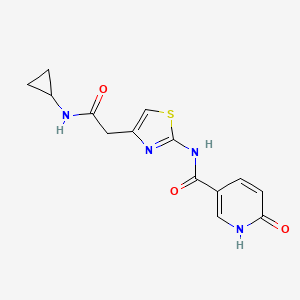
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a methylene bridge. The imidazole ring is substituted with an isopropyl group, and the piperidine ring is substituted with a methoxyphenyl methanone group .科学的研究の応用
Synthesis and Structural Characterization
The chemical compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is of interest due to its structural complexity and potential bioactive properties. Research has focused on the synthesis and structural exploration of similar heterocyclic compounds. For example, the synthesis, antiproliferative activity evaluation, and structural characterization through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies of a novel bioactive heterocycle related to this compound have been documented. This research provides insights into the molecular stability and intermolecular interactions within the crystal structure of such compounds (Benaka Prasad et al., 2018).
Pharmacological Applications
Further investigations have been conducted into the pharmacological potential of compounds structurally similar to (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. A novel series of imidazole-containing histamine H3 receptor ligands related to this compound showed potent functional antagonism. This research highlights the potential for these compounds in brain uptake and pharmacological activity, providing a basis for the development of new therapeutic agents (Jablonowski et al., 2009).
Neuroprotective Activities
The exploration of aryloxyethylamine derivatives, including compounds with similar structures to the one , has revealed potential neuroprotective effects against glutamate-induced cell death in PC12 cells, a model for neuronal damage. These findings suggest the utility of these compounds in developing treatments for neurological conditions such as ischemic stroke, based on their protective effects both in vitro and in vivo (Zhong et al., 2020).
Antimicrobial Properties
The synthesis and evaluation of related pyridine derivatives have indicated variable and modest antimicrobial activity against several bacterial and fungal strains. This research demonstrates the potential of these compounds, including those structurally related to (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, as antimicrobial agents, contributing to the development of new therapeutic options for infectious diseases (Patel et al., 2011).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential therapeutic uses. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in the development of new drugs .
特性
IUPAC Name |
(2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJIFXBKHHTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2795110.png)
![(E)-methyl 3-ethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2795111.png)
![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)
![2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline](/img/structure/B2795116.png)

![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2795120.png)
![N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2795121.png)


![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)


![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)
